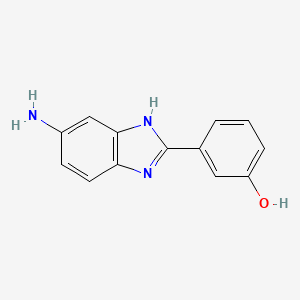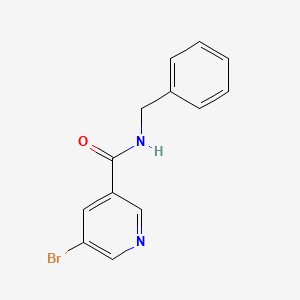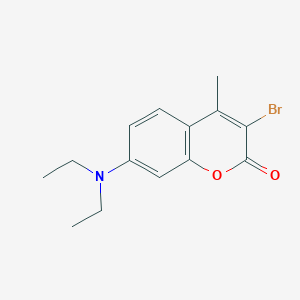
1-Methyl-4-(trifluoromethylsulfonyl)benzene
Übersicht
Beschreibung
1-Methyl-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, which significantly influences its chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(trifluoromethylsulfonyl)benzene has several scientific research applications:
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, contributing to the development of new drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Safety and Hazards
1-Methyl-4-(trifluoromethylsulfonyl)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Vorbereitungsmethoden
1-Methyl-4-(trifluoromethylsulfonyl)benzene can be synthesized through various synthetic routes. One common method involves the sulfonylation of 1-methyl-4-trifluoromethylbenzene using trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Methyl-4-(trifluoromethylsulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, pyridine, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(trifluoromethylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfonyl group. This group is highly electron-withdrawing, which influences the reactivity of the benzene ring and facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:
1-Methyl-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a trifluoromethylsulfonyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound is used as a precursor in the synthesis of this compound and has similar chemical properties.
The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which imparts distinct chemical reactivity and makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-methyl-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYROYVXGFZPCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358232 | |
| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-10-8 | |
| Record name | 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-(trifluoromethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


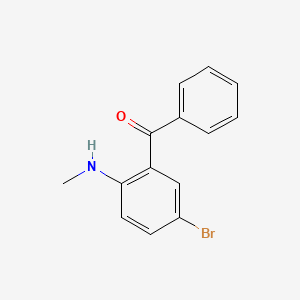
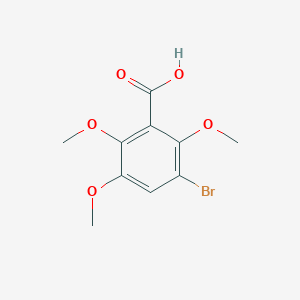


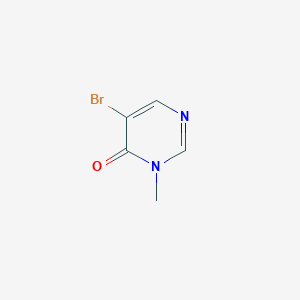
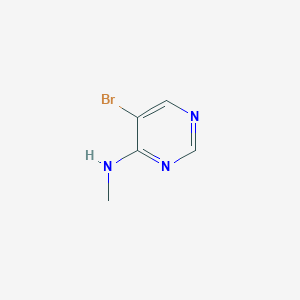
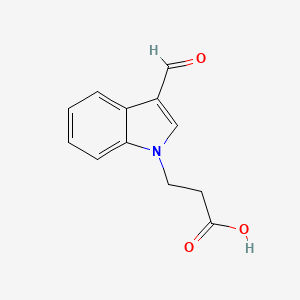
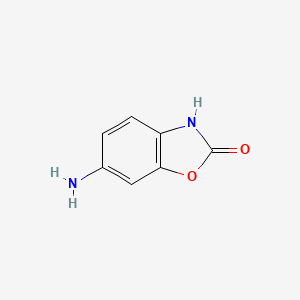
![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
